
1-(2-Fluorophenyl)ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1-(2-Fluorophenyl)ethyl)thiourea is a chiral thiourea derivative characterized by the presence of a fluorophenyl group Thiourea compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea typically involves the reaction of ®-1-(2-Fluorophenyl)ethylamine with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for thiourea derivatives often involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: Thiourea compounds can undergo oxidation to form urea derivatives.
Reduction: Reduction reactions can convert thiourea to thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiourea structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed:
Oxidation Products: Urea derivatives.
Reduction Products: Thiol or amine derivatives.
Substitution Products: Functionalized thiourea derivatives.
Scientific Research Applications
Chemistry: Thiourea derivatives are used as catalysts in various organic reactions, including asymmetric synthesis and cycloaddition reactions.
Biology: In biological research, thiourea compounds are studied for their potential as enzyme inhibitors and their role in modulating biological pathways.
Medicine: Thiourea derivatives have been investigated for their potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: In the industrial sector, thiourea compounds are used in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(1-(2-Fluorophenyl)ethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity.
Comparison with Similar Compounds
- ®-1-(1-Phenylethyl)thiourea
- ®-1-(1-(4-Fluorophenyl)ethyl)thiourea
- ®-1-(1-(2-Chlorophenyl)ethyl)thiourea
Comparison: Compared to its analogs, ®-1-(1-(2-Fluorophenyl)ethyl)thiourea exhibits unique properties due to the presence of the fluorine atom. Fluorine enhances the compound’s metabolic stability and lipophilicity, leading to improved pharmacokinetic properties. Additionally, the chiral nature of the compound allows for enantioselective interactions with biological targets, potentially resulting in higher efficacy and reduced side effects.
Properties
Molecular Formula |
C9H11FN2S |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)ethylthiourea |
InChI |
InChI=1S/C9H11FN2S/c1-6(12-9(11)13)7-4-2-3-5-8(7)10/h2-6H,1H3,(H3,11,12,13) |
InChI Key |
CUEHDKNJUPWBAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


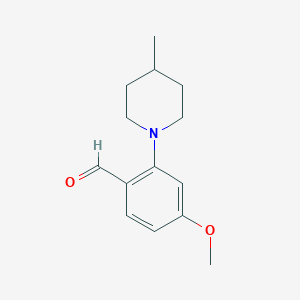

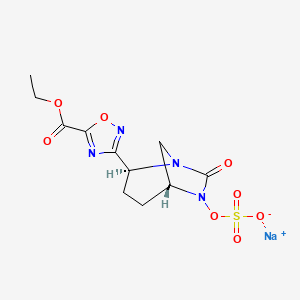

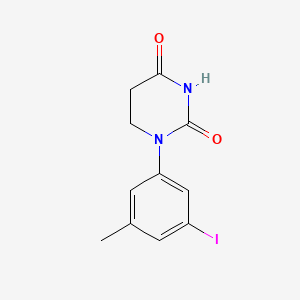



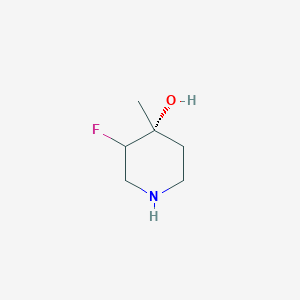
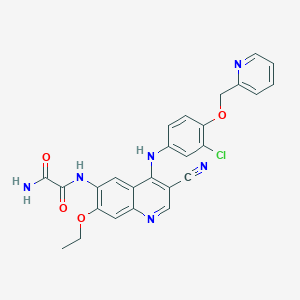



![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14771574.png)
